4-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide
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Overview
Description
4-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide is a complex organic compound that features a tetrazole ring, a benzamide group, and a phenylsulfanyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the cyclization of an azide with a nitrile under acidic conditions. The phenylsulfanyl ethyl chain can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenylsulfanyl group. The final step involves the coupling of the tetrazole derivative with a benzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzamide group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
4-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-methyl-1H-tetrazol-1-yl)phenol
- 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid
- N-(2-phenylsulfanyl)ethylbenzamide
Uniqueness
4-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide is unique due to the combination of the tetrazole ring, benzamide group, and phenylsulfanyl ethyl chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C17H17N5OS |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(5-methyltetrazol-1-yl)-N-(2-phenylsulfanylethyl)benzamide |
InChI |
InChI=1S/C17H17N5OS/c1-13-19-20-21-22(13)15-9-7-14(8-10-15)17(23)18-11-12-24-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,18,23) |
InChI Key |
GHFABZBOAOMEDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3 |
Origin of Product |
United States |
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